N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a fluorophenyl group, a thiazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Attachment of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could convert the formyl group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-fluorophenyl)-N-
Biological Activity
N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS No. 147118-37-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9FN2O2S, with a molecular weight of approximately 264.27 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound has been tested against various pathogens to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.30 | 0.60 |
Candida albicans | 0.20 | 0.40 |
The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans. The results indicate that it may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The thiazole ring system in compounds similar to this compound has been associated with cytotoxic effects against various cancer cell lines. In particular, studies have shown that modifications in the phenyl and thiazole rings can enhance anticancer activity.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.5 ± 1.2 | Induction of apoptosis |
MCF7 (Breast Cancer) | 12.3 ± 0.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18.7 ± 0.5 | Inhibition of Bcl-2 protein |
The IC50 values indicate that the compound has potent cytotoxic effects, particularly against breast cancer cells (MCF7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. The presence of electron-withdrawing groups such as fluorine on the phenyl ring enhances the overall potency of the compound by increasing its reactivity and interaction with biological targets.
Key Findings from SAR Studies
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or diminish effectiveness.
- Phenyl Substituents : Electron-donating groups increase activity; electron-withdrawing groups can also play a role depending on their position.
- Formyl Group : The presence of a formyl group at the 4-position on the thiazole ring is critical for maintaining biological activity.
These findings suggest that careful modification of the compound's structure could lead to more effective therapeutic agents .
Properties
IUPAC Name |
N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-8(17)15(11-5-3-2-4-10(11)13)12-14-9(6-16)7-18-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBJGNKEAENBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1F)C2=NC(=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.